REACTION_CXSMILES
|
F[B-](F)(F)F.[CH3:6][O+](C)C.[CH2:10]([O:12][C:13]([CH:15]1[CH2:20][CH2:19][NH:18][C:17](=[O:21])[CH2:16]1)=[O:14])[CH3:11].C(=O)(O)[O-].[Na+]>ClCCl>[CH2:10]([O:12][C:13]([CH:15]1[CH2:20][CH2:19][N:18]=[C:17]([O:21][CH3:6])[CH2:16]1)=[O:14])[CH3:11] |f:0.1,3.4|
|
Name
|
|
Quantity
|
530.7 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C[O+](C)C
|
Name
|
|
Quantity
|
307.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CC(NCC1)=O
|
Name
|
|
Quantity
|
4.68 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous phase with additional dichloromethane (2×1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combine the organic phases, dry over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1CC(=NCC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 273.68 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |